molecular formula C6H13N3O2 B3328538 2-(4-Nitroso-piperazin-1-yl)-ethanol CAS No. 48121-20-6

2-(4-Nitroso-piperazin-1-yl)-ethanol

Cat. No.: B3328538
CAS No.: 48121-20-6
M. Wt: 159.19 g/mol
InChI Key: UGTGTQBGWNCKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitroso-piperazin-1-yl)-ethanol is a useful research compound. Its molecular formula is C6H13N3O2 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthetic Pathways and Chemical Reactions

2-(4-Nitroso-piperazin-1-yl)-ethanol and related compounds are significant in synthetic chemistry for their role in producing various chemical structures. For instance, 1,2-oxazines and 1,2-benzoxazines, which can be synthesized from compounds structurally related to this compound, are important in the creation of chiral synthons and as intermediates in various chemical reactions. These compounds demonstrate the utility of nitroso and piperazine derivatives in synthesizing complex molecules with potential pharmacological activities (Sainsbury, 1991).

2. Catalysis and Hydrogen Production

Research into the reforming of bio-ethanol for hydrogen production has explored catalysts that facilitate this process, highlighting the significance of ethanol and its derivatives in renewable energy. Although not directly related to this compound, this research underscores the broader context of ethanol derivatives in catalysis and energy production. Catalysts such as Rh and Ni have been identified as effective for ethanol steam reforming, a process relevant to hydrogen production from renewable resources (Ni, Leung, & Leung, 2007).

3. Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, to which this compound is related, are pivotal in the development of new pharmaceuticals. These compounds have been found in drugs with a variety of therapeutic uses, including as antipsychotic, antihistamine, antianginal, and antidepressant agents. The flexibility and medicinal significance of the piperazine moiety are highlighted, suggesting the potential utility of this compound and its analogs in drug development (Rathi, Syed, Shin, & Patel, 2016).

4. Neuroprotective and Anti-mycobacterial Potential

The anti-mycobacterial activity of piperazine and its analogues has been reviewed, with findings suggesting that these compounds exhibit significant activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of piperazine derivatives, including this compound, in treating tuberculosis and possibly other bacterial infections (Girase et al., 2020).

Properties

IUPAC Name

2-(4-nitrosopiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c10-6-5-8-1-3-9(7-11)4-2-8/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTGTQBGWNCKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48121-20-6
Record name 1-piperazineethanol, 4-nitroso-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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